2-Bromophenol
Overview
Description
2-Bromophenol is an organic compound that consists of a hydroxyl group and a bromine atom bonded to a benzene ring. It is one of the three isomers of monobromophenol, where the bromine atom is positioned ortho to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Bromophenol, an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring , is known to interact with the Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis, providing the sole de novo source of dTMP for DNA biosynthesis .
Mode of Action
It is known that it interacts with its target, thymidylate synthase, which could potentially influence the dna synthesis process .
Biochemical Pathways
Given its interaction with thymidylate synthase, it may influence the dna synthesis pathway
Pharmacokinetics
It is known that the compound has a molecular weight of 17301 g/mol . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its interaction with thymidylate synthase, it may have an impact on dna synthesis
Action Environment
It is known that bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that environmental factors may play a role in the distribution and bioavailability of this compound.
Safety and Hazards
2-Bromophenol is flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment .
Future Directions
While specific future directions for 2-Bromophenol are not detailed in the search results, there are health concerns related to bromophenols in general. Studies have shown that bromophenols derived from brominated flame retardants in human environments are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .
Biochemical Analysis
Biochemical Properties
It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine
Cellular Effects
It has been found that bromophenols derived from brominated flame retardants (BFRs) are present in human blood and breast milk . This suggests that 2-Bromophenol may have some impact on cell function, possibly influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine
Preparation Methods
2-Bromophenol can be synthesized through several methods:
Chemical Reactions Analysis
2-Bromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form phenol or other reduced products.
Common reagents used in these reactions include bromine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromophenol has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including anti-benzofurobenzofuran diimides.
Biology: It functions as a metabolite in marine organisms and is studied for its biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
2-Bromophenol is unique among its isomers due to the position of the bromine atom. Similar compounds include:
3-Bromophenol: The bromine atom is in the meta position relative to the hydroxyl group.
4-Bromophenol: The bromine atom is in the para position relative to the hydroxyl group.
Dibromophenols: Compounds with two bromine atoms attached to the benzene ring.
Tribromophenols: Compounds with three bromine atoms attached to the benzene ring.
Each of these compounds has distinct chemical properties and reactivity, making this compound unique in its applications and behavior.
Properties
IUPAC Name |
2-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKRMSMGWJZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052641 | |
Record name | 2-Bromophenol | |
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Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |
Record name | o-Bromophenol | |
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Boiling Point |
194.5 °C | |
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Record name | 2-BROMOPHENOL | |
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Flash Point |
107.6 °F (42 °C) closed cup | |
Record name | 2-BROMOPHENOL | |
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Solubility |
Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |
Record name | 2-BROMOPHENOL | |
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Density |
1.4924 g/cu cm at 20 °C | |
Record name | 2-BROMOPHENOL | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | o-Bromophenol | |
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Color/Form |
Yellow to red oily liquid | |
CAS No. |
95-56-7, 32762-51-9 | |
Record name | 2-Bromophenol | |
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Record name | o-Bromophenol | |
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Record name | o-Bromophenol | |
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Record name | 2-BROMOPHENOL | |
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Record name | Phenol, bromo- | |
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Record name | Bromophenol | |
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Record name | O-BROMOPHENOL | |
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Record name | 2-BROMOPHENOL | |
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Record name | 2-Bromophenol | |
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Melting Point |
5.6 °C | |
Record name | o-Bromophenol | |
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Record name | 2-BROMOPHENOL | |
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Record name | 2-Bromophenol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms degrade 2-bromophenol in anaerobic environments?
A1: Yes, studies have demonstrated the anaerobic biodegradation of this compound by microorganisms enriched from marine and estuarine sediments. [] These microorganisms can utilize this compound as an electron acceptor in the presence of electron donors like acetate and hydrogen. [] The process often involves the initial reductive dehalogenation of this compound to phenol, followed by further phenol degradation. [] This degradation has been observed under iron-reducing, sulfidogenic, and methanogenic conditions. []
Q2: Which environmental conditions favor faster this compound debromination rates?
A2: Research indicates that debromination rates for this compound are faster under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. []
Q3: What are the main sources of this compound in the environment?
A3: this compound can be released into the environment through various pathways. It's a known metabolite of bromobenzene, a compound used in industrial applications. [] Additionally, this compound can be generated during the thermal degradation of brominated flame retardants, often found in electronic waste and plastics. [, , , ] The presence of both brominated flame retardants and polyvinyl chlorides in materials subjected to high temperatures, like in house fires or waste incineration, can lead to the formation of mixed halogenated dibenzo-p-dioxins and furans, including this compound. []
Q4: Does the presence of other halophenols influence the formation of brominated dibenzo-p-dioxins and furans from this compound?
A4: Yes, research has shown that the co-pyrolysis of this compound with 2-chlorophenol leads to the formation of mixed halogenated dibenzo-p-dioxins and furans. [] Interestingly, the presence of bromine in the system increased the yield of dibenzo-p-dioxin compared to the pyrolysis of pure 2-chlorophenol, likely due to the easier elimination of bromine atoms. []
Q5: Do brown algae contribute to the presence of bromophenols in the marine environment?
A5: Yes, brown algae are known to be significant producers of bromophenols, including this compound, in the marine environment. [] Studies have found varying concentrations of bromophenols in different brown algae species across different seasons. [] This finding highlights the potential role of algae in the natural bromine cycle within marine ecosystems.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula for this compound is C6H5BrO, and its molecular weight is 173.01 g/mol.
Q7: How does this compound react under high-temperature pyrolysis?
A7: Pyrolysis of this compound at high temperatures (300-1000°C) leads to the formation of various products, with dibenzo-p-dioxin being the major one. [] This is in contrast to 2-chlorophenol pyrolysis, where naphthalene is the primary product. [] The formation of dibenzo-p-dioxin from this compound is attributed to radical-radical reactions involving the 2-bromophenoxyl radical. []
Q8: How does the presence of an oxidizing environment influence the thermal degradation of this compound?
A8: Under oxidative conditions, the thermal degradation of this compound yields a different product distribution compared to pyrolysis. [] While dibenzo-p-dioxin remains a significant product, 4,6-dibromodibenzofuran is also produced in considerable amounts. [] This difference is attributed to the prevalence of hydroxyl radicals in oxidative environments, which promote hydrogen-abstraction reactions leading to 4,6-dibromodibenzofuran formation. []
Q9: Can this compound be used in organic synthesis?
A9: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be employed in palladium-catalyzed carbonylation reactions with epoxides to synthesize 2,3-dihydrobenzodioxepinones regioselectively. [] Additionally, it can participate in copper-catalyzed tandem C-H functionalization reactions with 1H-benzimidazole to construct benzimidazole-fused dihydrobenzoxazoles. []
Q10: How can bromophenols like this compound be analyzed in complex matrices like seafood?
A10: Capillary zone electrophoresis (CZE) presents a viable method for the simultaneous analysis of bromophenols, including this compound, in complex matrices like seafood. [] This technique offers a rapid and efficient separation of different bromophenols, enabling their quantification even at trace levels. []
Q11: Are there any methods for simultaneously analyzing haloanisoles and halophenols, including this compound, in water?
A11: Yes, a technique combining in situ acylation with solid-phase microextraction coupled with gas chromatography and mass spectrometry has been developed for the simultaneous determination of haloanisoles and halophenols, including this compound, in water. [] This method demonstrates good sensitivity, linearity, and repeatability, making it suitable for monitoring these compounds in environmental water samples. []
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